Cas no 1401103-23-8 (2-bromo-1-(morpholin-4-yl)(2H2)ethan-1-one)

2-bromo-1-(morpholin-4-yl)(2H2)ethan-1-one 化学的及び物理的性質
名前と識別子
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- 2-bromo-1-(morpholin-4-yl)(2H)ethan-1-one
- 2-bromo-1-(morpholin-4-yl)(2H?)ethan-1-one
- 2-bromo-1-(morpholin-4-yl)(2H2)ethan-1-one
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- MDL: MFCD29074801
- インチ: 1S/C6H10BrNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2
- InChIKey: LLLQAMNGYJQUKK-UHFFFAOYSA-N
- ほほえんだ: C(N1CCOCC1)(=O)C([H])([H])Br
2-bromo-1-(morpholin-4-yl)(2H2)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-201035-500mg |
2-bromo-1-(morpholin-4-yl)(??H???)ethan-1-one |
1401103-23-8 | 95.0% | 500mg |
$107.0 | 2022-02-28 | |
Enamine | EN300-201035-2500mg |
2-bromo-1-(morpholin-4-yl)(??H???)ethan-1-one |
1401103-23-8 | 95.0% | 2500mg |
$333.0 | 2022-02-28 | |
Enamine | EN300-201035-5000mg |
2-bromo-1-(morpholin-4-yl)(??H???)ethan-1-one |
1401103-23-8 | 95.0% | 5g |
$493.0 | 2022-02-28 | |
Enamine | EN300-201035-0.1g |
2-bromo-1-(morpholin-4-yl)(2H2)ethan-1-one |
1401103-23-8 | 95% | 0.1g |
$54.0 | 2023-09-16 | |
Enamine | EN300-201035-10.0g |
2-bromo-1-(morpholin-4-yl)(2H2)ethan-1-one |
1401103-23-8 | 95% | 10g |
$917.0 | 2023-05-31 | |
Enamine | EN300-201035-2.5g |
2-bromo-1-(morpholin-4-yl)(2H2)ethan-1-one |
1401103-23-8 | 95% | 2.5g |
$418.0 | 2023-09-16 | |
Enamine | EN300-201035-5g |
2-bromo-1-(morpholin-4-yl)(2H2)ethan-1-one |
1401103-23-8 | 95% | 5g |
$618.0 | 2023-09-16 | |
1PlusChem | 1P01B8YK-100mg |
2-bromo-1-(morpholin-4-yl)(2H2)ethan-1-one |
1401103-23-8 | 95% | 100mg |
$95.00 | 2025-03-19 | |
1PlusChem | 1P01B8YK-250mg |
2-bromo-1-(morpholin-4-yl)(2H2)ethan-1-one |
1401103-23-8 | 95% | 250mg |
$121.00 | 2025-03-19 | |
Enamine | EN300-201035-1g |
2-bromo-1-(morpholin-4-yl)(2H2)ethan-1-one |
1401103-23-8 | 95% | 1g |
$212.0 | 2023-09-16 |
2-bromo-1-(morpholin-4-yl)(2H2)ethan-1-one 関連文献
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
2-bromo-1-(morpholin-4-yl)(2H2)ethan-1-oneに関する追加情報
Introduction to 2-bromo-1-(morpholin-4-yl)(2H2)ethan-1-one (CAS No. 1401103-23-8)
2-bromo-1-(morpholin-4-yl)(2H2)ethan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 1401103-23-8, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of interest in medicinal chemistry and drug discovery. The structural features of this molecule, particularly the presence of a bromine substituent and a morpholine ring, contribute to its unique reactivity and utility in synthetic applications.
The molecular structure of 2-bromo-1-(morpholin-4-yl)(2H2)ethan-1-one consists of a carbonyl group positioned at the C1 carbon, a bromine atom at the C2 position, and a morpholine ring attached to the C1 carbon. This configuration imparts distinct electronic and steric properties to the molecule, which can be exploited in various chemical transformations. The morpholine moiety, known for its ability to enhance solubility and metabolic stability, is particularly valuable in pharmaceutical applications.
In recent years, there has been growing interest in exploring the pharmacological potential of molecules containing both bromine and morpholine substituents. These structural elements are often found in active pharmaceutical ingredients (APIs) due to their ability to modulate biological targets effectively. The bromine atom, for instance, can serve as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in constructing complex organic molecules.
Moreover, the morpholine ring is frequently incorporated into drug candidates due to its favorable pharmacokinetic properties. Morpholine derivatives are known to exhibit good oral bioavailability and stability in biological systems, making them attractive for developing therapeutic agents. The combination of these features in 2-bromo-1-(morpholin-4-yl)(2H2)ethan-1-one suggests that it could be a valuable intermediate in the synthesis of novel compounds with potential therapeutic benefits.
Recent studies have highlighted the importance of 2-bromo-1-(morpholin-4-yl)(2H2)ethan-1-one in the development of small-molecule inhibitors targeting various disease-related pathways. For example, researchers have explored its utility in designing inhibitors of enzymes involved in cancer metabolism. The bromine substituent allows for selective modifications that can fine-tune the binding affinity and selectivity of the resulting compounds towards specific biological targets. This flexibility is crucial for optimizing drug candidates during the early stages of drug discovery.
The morpholine ring in 2-bromo-1-(morpholin-4-yl)(2H2)ethan-1-one also contributes to its potential as a pharmacophore. Morpholine derivatives have been shown to interact with biological macromolecules such as proteins and nucleic acids through hydrogen bonding and hydrophobic interactions. These interactions are essential for achieving high binding affinity and efficacy in drug candidates. The presence of both bromine and morpholine moieties makes this compound a versatile building block for constructing diverse chemical libraries aimed at identifying new therapeutic agents.
In addition to its pharmaceutical applications, 2-bromo-1-(morpholin-4-yl)(2H2)ethan-1-one has shown promise in materials science research. The unique electronic properties of this compound make it suitable for use in organic electronics, where it can serve as an intermediate in the synthesis of conductive polymers and organic semiconductors. These materials are increasingly being used in flexible electronics, solar cells, and light-emitting diodes (LEDs), highlighting the broad utility of this compound beyond traditional pharmaceuticals.
The synthesis of 2-bromo-1-(morpholin-4-yl)(2H2)ethan-1-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions followed by bromination and morpholinylation steps. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce functional groups with high precision. These synthetic strategies are critical for producing compounds that meet the stringent requirements of modern drug discovery programs.
The growing body of research on 2-bromo-1-(morpholin-4-yl)(2H2)ethan-1-one underscores its importance as a key intermediate in chemical synthesis and pharmaceutical development. As new methodologies emerge, the potential applications of this compound are likely to expand further, opening up exciting avenues for innovation in both academic research and industrial settings. The combination of its structural features and functional versatility makes it a compelling candidate for future investigations.
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